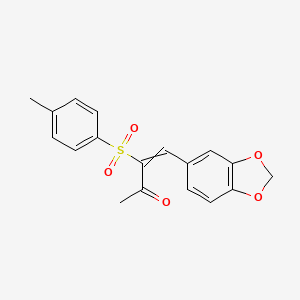
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one is an organic compound that features a benzodioxole ring and a sulfonyl group attached to a butenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Butenone Formation: The final step involves the formation of the butenone backbone through a condensation reaction with an appropriate aldehyde or ketone under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone group to an alcohol or alkane.
Substitution: The benzodioxole and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications include the exploration of this compound as a potential therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
作用机制
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole ring and sulfonyl group can form specific interactions with biological macromolecules, influencing their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)but-3-en-2-one: Similar structure but lacks the sulfonyl group.
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)butan-2-one: Similar structure but with a saturated butane backbone instead of a butenone.
Uniqueness
The presence of both the benzodioxole ring and the sulfonyl group in 4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one makes it unique compared to its analogs. These functional groups provide distinct chemical reactivity and potential biological activity, making this compound a valuable target for further research and development.
属性
CAS 编号 |
116471-43-3 |
|---|---|
分子式 |
C18H16O5S |
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)sulfonylbut-3-en-2-one |
InChI |
InChI=1S/C18H16O5S/c1-12-3-6-15(7-4-12)24(20,21)18(13(2)19)10-14-5-8-16-17(9-14)23-11-22-16/h3-10H,11H2,1-2H3 |
InChI 键 |
STDFAMXMRRPLCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


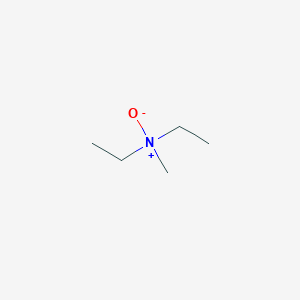
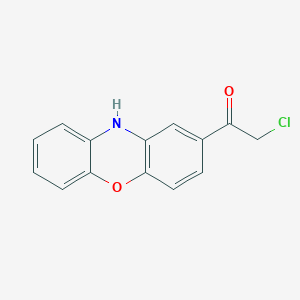
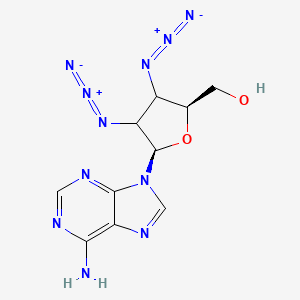
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
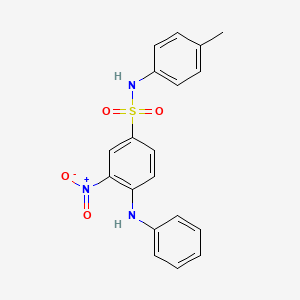
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
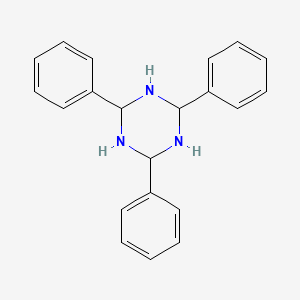
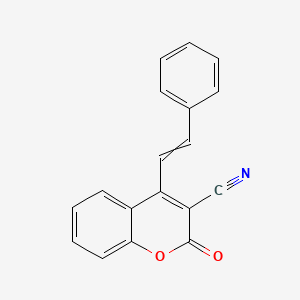
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
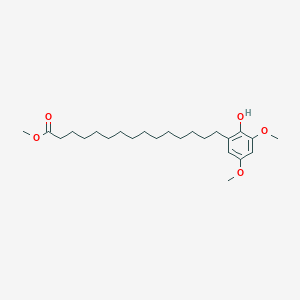
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
